molecular formula C15H10Cl3N3O5 B5753162 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide

3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5753162
M. Wt: 418.6 g/mol
InChI Key: GLXPZNYYEJUYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as NTBC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-dopa, a precursor of dopamine. NTBC has been used in a variety of applications, including the study of metabolic disorders, neurodegenerative diseases, and cancer.

Scientific Research Applications

3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been used in a variety of scientific research applications. One of the most well-known uses of this compound is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare metabolic disorder that affects the liver. This compound has been shown to be a highly effective treatment for HT1, as it inhibits the production of toxic metabolites that can cause liver damage.
In addition to its use in the treatment of HT1, this compound has also been used in the study of other metabolic disorders, such as alkaptonuria and phenylketonuria. This compound has been shown to be effective in reducing the levels of toxic metabolites in these disorders, which can help to prevent the development of serious health problems.

Mechanism of Action

The mechanism of action of 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is related to its ability to inhibit the enzyme tyrosine hydroxylase. This enzyme is responsible for the conversion of tyrosine to L-dopa, which is a precursor of dopamine. By inhibiting this enzyme, this compound reduces the production of dopamine and other catecholamines, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on dopamine production, this compound has also been shown to affect the levels of other neurotransmitters, such as norepinephrine and epinephrine. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect the body against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its specificity. This compound is a highly specific inhibitor of tyrosine hydroxylase, which means that it can be used to study the effects of dopamine depletion without affecting other neurotransmitter systems. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. One area of interest is the study of the role of dopamine in neurodegenerative diseases, such as Parkinson's disease. This compound could be used to study the effects of dopamine depletion on the progression of these diseases and to develop new treatments.
Another potential area of research is the study of the effects of this compound on cancer cells. This compound has been shown to have anti-cancer properties in some studies, and further research could help to identify the mechanisms underlying these effects and to develop new cancer treatments.
Conclusion
In conclusion, this compound is a highly useful compound that has been widely used in scientific research. Its specificity as an inhibitor of tyrosine hydroxylase makes it a valuable tool for studying the effects of dopamine depletion, and its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new treatments for a variety of diseases. There are many potential future directions for research involving this compound, and further study of this compound is likely to yield important insights into the functioning of the body and the development of new treatments for a variety of diseases.

Synthesis Methods

3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized using a multi-step process. The first step involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in the presence of a base to form this compound.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-2-1-3-9(4-8)21(23)24/h1-6H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXPZNYYEJUYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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